
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2 and a molecular weight of 248.75 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring, a pyrrolidine ring, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-hydroxycyclohexanone with pyrrolidine-3-carboxamide in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Involving nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature
Reduction: Sodium borohydride in methanol at low temperatures
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride. Research indicates that structural modifications of pyrrolidine derivatives can significantly influence their anticancer efficacy.
Key Findings:
- In vitro tests against human lung adenocarcinoma cells (A549) showed that this compound exhibited structure-dependent anticancer activity.
- The compound demonstrated a significant reduction in cell viability, with variations based on specific substitutions in the molecular structure.
Compound | Viability Reduction (%) | Notes |
---|---|---|
Control | 100 | No treatment |
Compound A | 78 | Weak activity |
Compound B | 64 | Moderate activity |
Compound C | 61 | High activity |
Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed against multidrug-resistant pathogens.
Testing Parameters:
- Pathogens Tested: Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
- Methods Used: Disc diffusion and broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs).
Results:
- The compound displayed promising antimicrobial activity against MRSA strains.
- It exhibited selective toxicity, showing lower cytotoxicity towards non-cancerous cells compared to cancerous cells.
Study on Anticancer Activity
A study focused on various pyrrolidine derivatives demonstrated that specific functional groups could enhance anticancer properties. The findings indicated that compounds with hydrazone structures exhibited potent activity against A549 cells while maintaining low toxicity towards normal cells.
Study on Antimicrobial Properties
Another investigation evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial action.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to:
Bind to receptors: Modulating their activity
Inhibit enzymes: Affecting metabolic pathways
Alter cellular signaling: Leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide
- **N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide acetate
- **N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide sulfate .
Uniqueness
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds .
Biological Activity
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{18}ClN_{2}O_{2}
- Molecular Weight : 240.73 g/mol
This compound primarily functions as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the tumor suppressor p53. By inhibiting MDM2, this compound can potentially restore p53 activity, leading to apoptosis in cancer cells.
Antitumor Activity
Recent studies have highlighted the compound's potent antitumor effects across various cancer cell lines. The following table summarizes its inhibitory effects on cell growth:
Cell Line | Tumor Type | IC50 (μM) | p53 Status |
---|---|---|---|
SJSA-1 | Osteosarcoma | 0.22 | Wild-type |
Saos2 | Osteosarcoma | 0.15 | Null |
LNCaP | Prostate Cancer | 0.24 | Wild-type |
These results indicate that this compound exhibits significant antiproliferative activity, particularly in osteosarcoma and prostate cancer cell lines .
Pharmacokinetics and Dynamics
Pharmacokinetic studies have demonstrated that the compound shows favorable absorption and distribution characteristics in vivo. For instance, a study reported that a single oral administration of 100 mg/kg resulted in substantial plasma concentrations, indicating good bioavailability. Furthermore, pharmacodynamic assessments revealed that the compound effectively induces p53 activation and promotes apoptosis in tumor cells .
Case Studies and Research Findings
- Case Study on Osteosarcoma : In a xenograft model using SJSA-1 cells, treatment with this compound led to a significant reduction in tumor size compared to controls. Histological analysis showed increased apoptosis markers in treated tissues .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the MDM2 protein, stabilizing p53 interactions and enhancing its transcriptional activity on downstream target genes involved in cell cycle regulation and apoptosis .
- Comparative Studies : In comparative assays with other MDM2 inhibitors, this compound demonstrated superior potency and selectivity for MDM2 over other cellular targets, suggesting its potential as a lead compound for further development .
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCBCYNGRZTVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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